2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
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Properties
IUPAC Name |
2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N6O2S/c1-23-12-11(21-22-23)13(19-7-18-12)26-6-10(24)20-8-2-4-9(5-3-8)25-14(15,16)17/h2-5,7H,6H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHGNMGIPXSHKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide has been found to target the Lysine specific demethylase 1 (LSD1) enzyme. LSD1 plays a pivotal role in regulating lysine methylation, a process that is crucial for gene expression and protein function.
Mode of Action
The compound interacts with LSD1, inhibiting its activity. Docking studies have indicated that a hydrogen interaction between the nitrogen atom in the pyridine ring of the compound and Met332 of LSD1 could be responsible for the improved activity of this series.
Biochemical Pathways
By inhibiting LSD1, the compound affects the lysine methylation pathway. This can lead to changes in gene expression and protein function, which can have downstream effects on various cellular processes.
Pharmacokinetics
Its inhibition of lsd1 is reversible, which suggests that it may be metabolized and excreted, affecting its bioavailability.
Result of Action
The inhibition of LSD1 by this compound can lead to significant changes in cellular processes. For instance, it has been reported that when MGC-803 cells were treated with a similar compound, the activity of LSD1 was significantly inhibited, and the cell migration ability was also suppressed.
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited.
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses.
Metabolic Pathways
The compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels.
Biological Activity
The compound 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide has garnered attention in recent research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The compound features a triazolopyrimidine core linked to a trifluoromethoxyphenyl group via a thioether bond. The structural formula can be represented as:
Molecular Characteristics
- Molecular Weight : 357.36 g/mol
- CAS Number : Not specified in the literature but can be derived from its components.
Target Proteins
The primary biological target of this compound is protein kinases , which are crucial for various cellular signaling pathways. Inhibition of these kinases can disrupt processes such as cell growth, differentiation, and metabolism .
Mode of Action
The compound acts by binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. This inhibition can lead to:
- Disruption of cell cycle progression.
- Induction of apoptosis in cancer cells.
- Modulation of inflammatory responses.
Biochemical Pathways Affected
The interference with protein kinase activity affects several key pathways:
- MAPK/ERK Pathway : Implicated in cell proliferation and survival.
- PI3K/Akt Pathway : Involved in glucose metabolism and cell growth.
- NF-kB Pathway : Plays a critical role in immune response and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, derivatives similar to the compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). In vitro tests indicated that certain derivatives exhibited IC50 values in the low micromolar range .
Antimicrobial Properties
The compound has also demonstrated significant antibacterial and antifungal activities. Research indicates that it can inhibit the growth of pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. Studies suggest that it may reduce inflammation by inhibiting specific cytokines involved in inflammatory responses .
Study 1: Anticancer Efficacy
A study published in Frontiers in Chemistry evaluated a series of triazolopyrimidine derivatives for their anticancer activity. Among these, the tested compounds showed potent cytotoxicity against MCF-7 cells with some derivatives achieving over 70% inhibition at concentrations below 10 µM .
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial efficacy, several derivatives were tested against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that the compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like chloramphenicol .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Properties
Research indicates that triazolopyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models.
Case Study : A study focused on derivatives of triazolopyrimidines demonstrated that modifications in the structure could enhance cytotoxicity against breast cancer cells (MCF-7). The presence of specific substituents was correlated with increased potency against tumor growth .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Triazolopyrimidine derivatives have been reported to possess broad-spectrum antibacterial and antifungal activities.
Case Study : In vitro studies evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy, particularly in the context of chronic inflammatory diseases.
Case Study : Research has demonstrated that triazolopyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests their utility in managing conditions like rheumatoid arthritis and inflammatory bowel disease .
Antithrombotic Activity
Triazolopyrimidine compounds have been explored for their antithrombotic properties, which are critical in preventing thrombus formation during cardiovascular events.
Case Study : A patent described the use of triazolo[4,5-d]pyrimidine derivatives as anti-thrombotic agents. These compounds were shown to inhibit platelet aggregation effectively, reducing the risk of myocardial infarction and stroke .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide, and what critical intermediates should be prioritized?
- Methodological Answer : The compound’s core structure combines a triazolo-pyrimidine scaffold with a trifluoromethoxy-substituted acetamide. Key intermediates include the 3-methyl-3H-triazolo[4,5-d]pyrimidin-7-thiol moiety and the 4-(trifluoromethoxy)aniline derivative. A thioether linkage (via nucleophilic substitution) is critical for connecting these fragments. Evidence from analogous triazole-thioacetic acid syntheses (e.g., coupling reactions using carbodiimides or thiophilic catalysts) suggests optimizing reaction temperatures (40–80°C) and solvents (DMF or THF) to avoid side products like disulfides .
Q. How can structural characterization be rigorously performed for this compound, particularly to confirm regioselectivity in the triazolo-pyrimidine ring?
- Methodological Answer : X-ray crystallography is the gold standard for resolving regioselectivity in triazolo-pyrimidine systems, as seen in structurally related compounds (e.g., 3-methyl-4-(2-phenyl-1,2,4-triazolo-[1,5-a]pyrimidin-7-yl)furazan) . Complementary techniques include:
- NMR : - and -NMR to confirm substitution patterns.
- HRMS : To validate molecular ion peaks and isotopic patterns.
- FTIR : To identify thioether (C–S–C) and amide (C=O) bonds.
Q. What preliminary biological screening assays are appropriate for evaluating its bioactivity?
- Methodological Answer : Prioritize assays aligned with structural analogs. For example:
- Antimicrobial Activity : Follow protocols for triazole-thioacetamide derivatives, testing against Gram-positive/negative bacteria and fungi using broth microdilution (MIC/MBC) .
- Enzyme Inhibition : Screen against kinases or phosphodiesterases, given the triazolo-pyrimidine moiety’s role in ATP-binding pocket interactions .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices.
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production, and what catalysts or conditions mitigate side reactions?
- Methodological Answer : Multi-step optimizations are required:
- Catalyst Screening : Use Pd/Cu-mediated cross-coupling for thioether formation, as demonstrated in AZD8931 synthesis (11 steps, 2–5% yield) .
- Purification : Employ flash chromatography with gradients (e.g., hexane/ethyl acetate to DCM/MeOH) to isolate intermediates.
- Scale-Up Challenges : Monitor exothermic reactions (e.g., trifluoromethoxy group introduction) using inline FTIR or calorimetry to prevent decomposition .
Q. How should researchers resolve contradictory bioactivity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or cellular permeability. Strategies include:
- Dose-Response Curves : Test across a wider concentration range (nM–μM).
- Proteomic Profiling : Identify off-target interactions using affinity pull-down assays .
- Structural Analog Testing : Compare with fluorinated analogs (e.g., 4-fluoro-tetrahydrofuran derivatives) to isolate substituent effects .
Q. What computational approaches are recommended to predict binding modes and metabolic stability?
- Methodological Answer : Combine:
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases).
- MD Simulations : Assess triazolo-pyrimidine flexibility in aqueous vs. lipid environments.
- ADMET Prediction : Tools like SwissADME to estimate logP, CYP450 metabolism, and BBB penetration, guided by PubChem data for related compounds .
Q. How can the compound’s stability under physiological conditions be assessed, and what formulation strategies enhance bioavailability?
- Methodological Answer :
- Forced Degradation Studies : Expose to light, heat (40–60°C), and hydrolytic conditions (pH 1–13) to identify degradation products via LC-MS .
- Formulation : Use cyclodextrin encapsulation or lipid nanoparticles to improve solubility, as seen with fluorinated pyrimidine derivatives .
Data Contradiction and Theoretical Frameworks
Q. How can researchers reconcile divergent results between in vitro and in vivo efficacy studies?
- Methodological Answer :
- Pharmacokinetic Analysis : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability.
- Metabolite Identification : Use HRMS to detect active/inactive metabolites (e.g., sulfoxide derivatives from thioether oxidation) .
- Theoretical Linkage : Align findings with enzyme kinetics (e.g., Michaelis-Menten models) or receptor occupancy theories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
